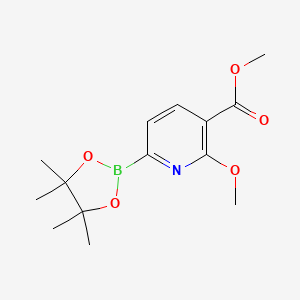

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

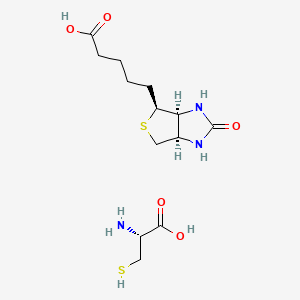

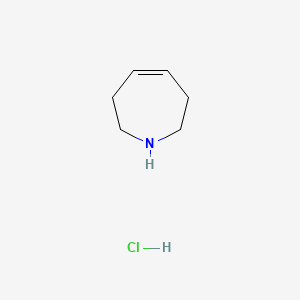

“Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is an organic boron compound . It is commonly used as an organic boron reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a methoxy group, a dioxaborolane ring, and a nicotinate group . The exact crystal structure details are not available in the search results.Physical And Chemical Properties Analysis

This compound is a colorless liquid at room temperature . It has a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C and a refractive index of 1.4096 . It has a boiling point of 120°C at 228mm and a flash point of 108°F .Scientific Research Applications

Synthesis and Structural Analysis : This compound is used as a boric acid ester intermediate in chemical syntheses. A study by Huang et al. (2021) detailed the synthesis of related compounds, highlighting their structural confirmation through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were used to compare with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures obtained from single crystal X-ray diffraction (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals Analysis : The molecular electrostatic potential and frontier molecular orbitals of related compounds were investigated using DFT. This analysis helps in understanding the physicochemical properties of these compounds, which is crucial for their application in various chemical reactions (Huang et al., 2021).

Application in Prochelator Synthesis : In another study, Wang and Franz (2018) explored the use of a related compound in the synthesis of prochelators for cytoprotection against oxidative stress. This involves the conditional targeting of iron sequestration in cells under oxidative stress, highlighting a potential therapeutic application in medical research (Wang & Franz, 2018).

Role in Organic Electronics and Polymer Chemistry : The compound is also significant in the field of organic electronics and polymer chemistry, as indicated by Kawashima et al. (2013), who developed a boron-containing compound for the synthesis of semiconducting polymers. This underscores its potential use in developing new materials for electronic applications (Kawashima et al., 2013).

Safety and Hazards

This compound is relatively stable under normal conditions, but it should be stored under inert gas (nitrogen or Argon) at 2-8°C to avoid contact with oxygen or strong oxidizers, which could cause fire or explosion . When handling this compound, appropriate protective measures should be taken, such as wearing gloves, goggles, and protective clothing .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have various applications in the field of organic electronics .

Mode of Action

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions

Biochemical Pathways

Similar compounds have been used in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name |

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-8-7-9(12(17)19-6)11(16-10)18-5/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMUSAMVEKGYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704849 |

Source

|

| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246765-27-4 |

Source

|

| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)